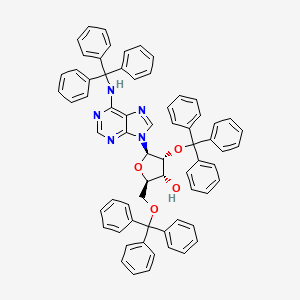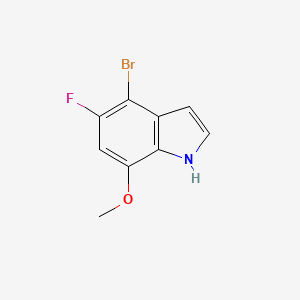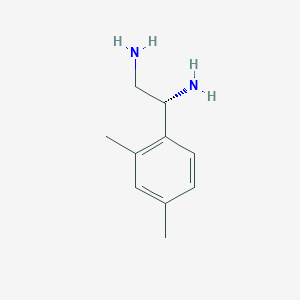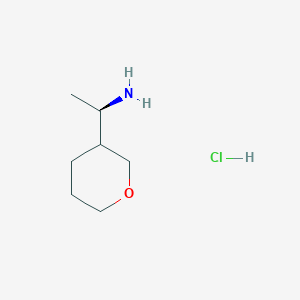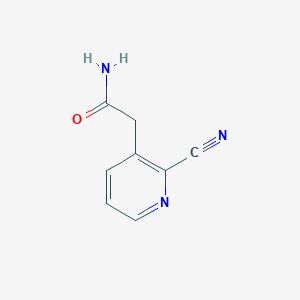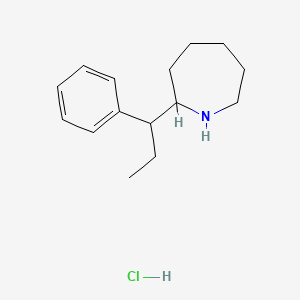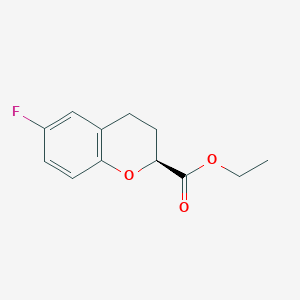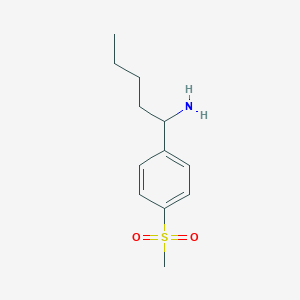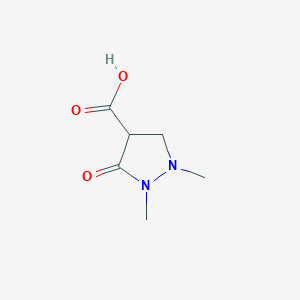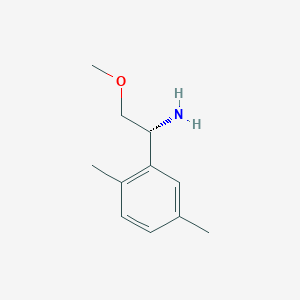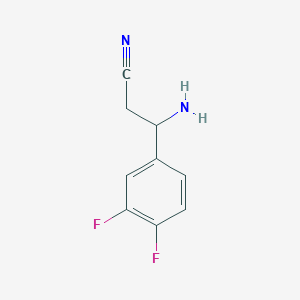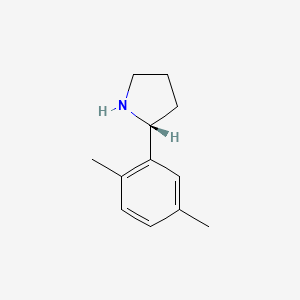
(R)-2-(2,5-Dimethylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2,5-Dimethylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dimethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-(2,5-Dimethylphenyl)pyrrole using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer with high purity.
Another method involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the synthesis. For example, the use of chiral amines or chiral ligands in the reaction can lead to the formation of the ®-enantiomer with high enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,5-Dimethylphenyl)pyrrolidine may involve large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantioselectivity, ensuring the efficient production of the desired compound.
化学反应分析
Types of Reactions
®-2-(2,5-Dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction may produce amines
科学研究应用
®-2-(2,5-Dimethylphenyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, ®-2-(2,5-Dimethylphenyl)pyrrolidine is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, ®-2-(2,5-Dimethylphenyl)pyrrolidine is used in the production of materials with specific properties, such as chiral polymers and advanced materials.
作用机制
The mechanism of action of ®-2-(2,5-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-2-(2,5-Dimethylphenyl)pyrrolidine: The (S)-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
2-(2,5-Dimethylphenyl)pyrrole: A related compound that lacks the pyrrolidine ring but shares the same aromatic substituent.
2-(2,5-Dimethylphenyl)piperidine: A similar compound with a six-membered piperidine ring instead of the five-membered pyrrolidine ring.
Uniqueness
®-2-(2,5-Dimethylphenyl)pyrrolidine is unique due to its chiral nature and the specific arrangement of its substituents. This gives it distinct properties and makes it valuable in applications requiring high enantioselectivity. Its ability to interact with specific molecular targets also sets it apart from other similar compounds.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
(2R)-2-(2,5-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m1/s1 |
InChI 键 |
YDFGECBUKLAMHF-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)[C@H]2CCCN2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B13035068.png)
